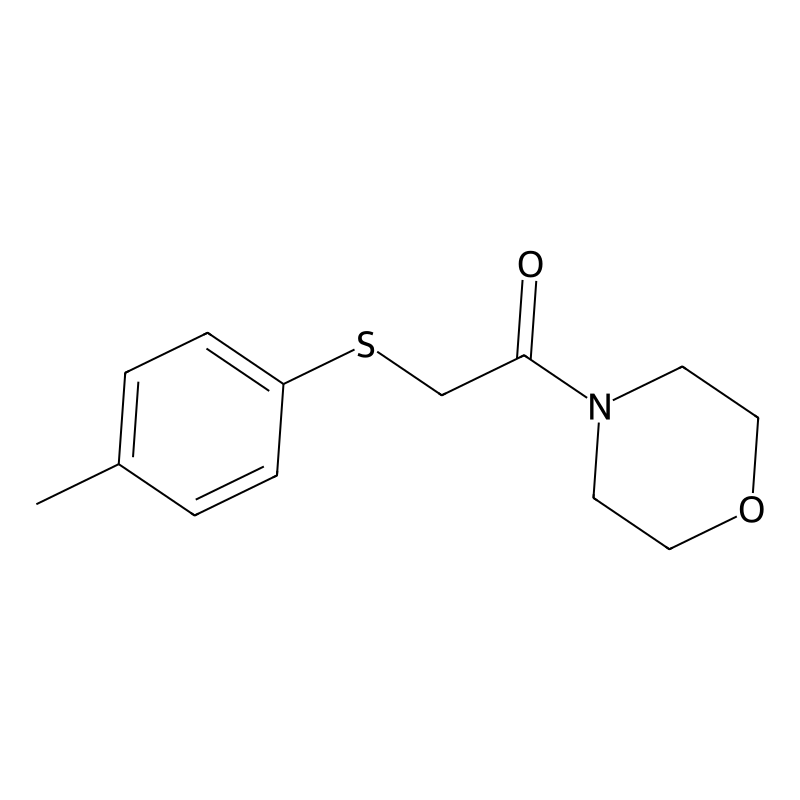1-Morpholino-2-(p-tolylthio)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Morpholino Oligomers Methods and Protocols
Methods of Application
The methods of application or experimental procedures for Morpholino oligomers include the use of phosphonium-type condensing reagents, which significantly reduced coupling times compared with the current synthetic approach . Furthermore, phosphonium-type condensing reagents facilitated the fragment condensation of Morpholino oligomers, synthesizing up to 8-mer containing all four nucleobases with remarkable coupling efficacy .
Results or Outcomes
The results of these experiments showed that the use of phosphonium-type condensing reagents significantly improved the synthesis of Morpholino oligomers . This research presents an efficient synthetic approach for Morpholino oligomers using the H‐phosphonate approach .
Diagnostic Applications of Morpholinos
Morpholinos have unique properties including backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation . These properties have been utilized in diagnostic applications .
Methods of Application
Diagnostic applications of morpholinos take advantage of their unique properties. They are used in techniques such as Biosensor technique, Microarray, FISH, Electrochemical Detection, Voltammetry, Reversed-phase HPLC, Passivation, HPLC, and Electrolytic Etching .
Results or Outcomes
The results of these applications have shown that morpholinos can be effectively used in diagnostic applications due to their unique properties .
1-Morpholino-2-(p-tolylthio)ethanone is a chemical compound characterized by its unique structure, which includes a morpholine ring and a p-tolylthio group attached to an ethanone moiety. Its molecular formula is with a molecular weight of approximately 251.35 g/mol. The compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry.
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
- Nucleophilic Substitution: The presence of the morpholine group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Research indicates that morpholine derivatives, including 1-Morpholino-2-(p-tolylthio)ethanone, exhibit a range of biological activities. These compounds have been evaluated for their potential as:
- Antitumor Agents: Studies have shown that morpholinyl derivatives can possess significant antitumor properties, with some derivatives demonstrating enhanced activity against various cancer cell lines .
- Antimicrobial Activity: Morpholine-based compounds have been reported to exhibit antimicrobial properties, making them candidates for further development as antibiotics .
- Anti-inflammatory Effects: Some studies suggest that morpholine derivatives may also exhibit anti-inflammatory activities.
The synthesis of 1-Morpholino-2-(p-tolylthio)ethanone typically involves the following steps:
- Formation of the Morpholine Ring: Morpholine can be synthesized from diethylene glycol and ammonia or through other synthetic routes involving cyclic amines.
- Thioether Formation: The p-tolylthio group can be introduced via a nucleophilic substitution reaction involving p-tolylthiol and an appropriate electrophile.
- Ethanone Formation: The final product is obtained by reacting the morpholine derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions.
These steps may vary based on the specific synthetic route chosen by researchers .
1-Morpholino-2-(p-tolylthio)ethanone has several potential applications:
- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting cancer and microbial infections.
- Chemical Intermediates: The compound acts as an important intermediate in synthesizing other complex organic molecules.
- Research Tool: It is used in various research settings to study the effects of morpholine derivatives on biological systems.
Interaction studies involving 1-Morpholino-2-(p-tolylthio)ethanone focus on its binding affinity and activity against specific biological targets. Molecular docking studies have been employed to predict how this compound interacts with various enzymes and receptors, aiding in the design of more potent derivatives .
Additionally, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for evaluating its therapeutic potential.
Several compounds share structural similarities with 1-Morpholino-2-(p-tolylthio)ethanone. These include:
- Morpholine Derivatives: Such as 1-morpholino-2-(phenylthio)ethanone, which differ mainly in the substituents on the thioether group.
- Thioether Compounds: Including thioacetophenones that lack the morpholine moiety but share similar reactivity patterns.
Comparison TableCompound Name Structure Features Biological Activity 1-Morpholino-2-(p-tolylthio)ethanone Morpholine ring + p-tolylthio Antitumor, Antimicrobial 1-Morpholino-2-(phenylthio)ethanone Morpholine ring + phenylthio Potentially similar activities Thioacetophenones Lacks morpholine; contains thioether Varied depending on substituents
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Morpholino-2-(p-tolylthio)ethanone | Morpholine ring + p-tolylthio | Antitumor, Antimicrobial |
| 1-Morpholino-2-(phenylthio)ethanone | Morpholine ring + phenylthio | Potentially similar activities |
| Thioacetophenones | Lacks morpholine; contains thioether | Varied depending on substituents |
The uniqueness of 1-Morpholino-2-(p-tolylthio)ethanone lies in its combination of a morpholine structure with a p-tolylthio group, which may enhance its biological activity compared to other similar compounds.








